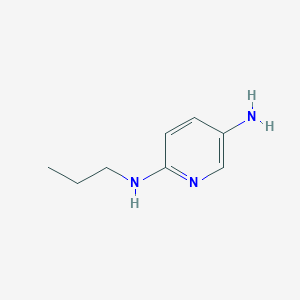
2-Benzoyloxyphenyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a benzoyloxy group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of benzoyl chloride with phenyltrimethylammonium bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of photochemical reactors can also enhance the efficiency of the synthesis by providing uniform irradiation and reducing the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyloxyphenyltrimethylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyltrimethylammonium compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
2-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, while the quaternary ammonium group can form ionic bonds with negatively charged species. These interactions enable the compound to modulate various biochemical pathways and exert its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylammonium bromide
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
Uniqueness
2-Benzoyloxyphenyltrimethylammonium bromide is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain chemical reactions compared to its analogs, such as phenyltrimethylammonium bromide and benzyltrimethylammonium bromide .
Eigenschaften
| 64048-37-9 | |
Molekularformel |
C16H18BrNO2 |
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
(2-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WZLOCUGJPMVLCX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


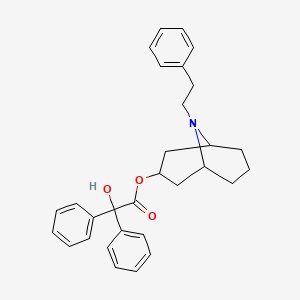
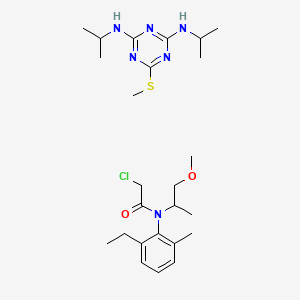

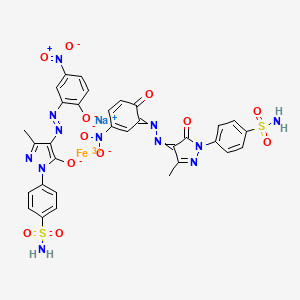
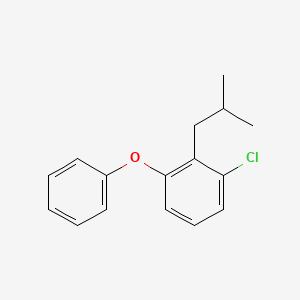
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
